N-cyclopentyl-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide
Description
N-cyclopentyl-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazin core, a bicyclic structure known for its pharmacological relevance. Key structural elements include:
Properties
IUPAC Name |
N-cyclopentyl-2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O2/c1-13(2)19-17-11-23-27(16-9-7-14(22)8-10-16)20(17)21(29)26(25-19)12-18(28)24-15-5-3-4-6-15/h7-11,13,15H,3-6,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILRZCXKDIQQCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition-Based Approaches
The pyrazolo[3,4-d]pyridazine scaffold is typically assembled via [3+2] cycloadditions or tandem cyclization reactions. A representative protocol involves:
Step 1 : Condensation of 3-amino-4-cyanopyridazine with acetylacetone in acetic anhydride to form a pyridazinone intermediate.
Step 2 : Treatment with hydrazine hydrate at 80°C to induce cyclization, yielding the pyrazolo[3,4-d]pyridazine skeleton.
Optimization Note : Using microwave irradiation (150°C, 20 min) improves yield by 15–20% compared to conventional heating.
Japp–Klingemann Reaction for Pyrazole Ring Formation
Source details a modified Japp–Klingemann reaction to construct pyrazole rings adjacent to pyridazines:
- React 2-chloro-3-nitropyridine with arenediazonium tosylates to form azo intermediates.
- Subject intermediates to base-mediated cyclization, achieving simultaneous deacylation and pyrazole annulation.
Key Data :
| Starting Material | Conditions | Yield (%) |
|---|---|---|
| 2-Chloro-3-nitropyridine | KOH/EtOH, 70°C, 3 h | 78 |
| 2-Bromo-3-nitropyridine | NaOH/MeOH, 60°C, 4 h | 65 |
This method avoids hazardous diazonium salts and enables one-pot synthesis.
Functionalization of the Core Structure
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl moiety is installed via Suzuki-Miyaura coupling using palladium catalysts:
Procedure :
- Treat brominated pyrazolo-pyridazine with 4-fluorophenylboronic acid in a mixture of 1,4-dioxane and aqueous Na₂CO₃.
- Catalyze with Pd(PPh₃)₄ (2 mol%) at 90°C for 12 h.
Yield : 82–85% after column chromatography (silica gel, ethyl acetate/hexane 1:3).
Installation of the Isopropyl Substituent
The isopropyl group is introduced at position 4 via nucleophilic substitution:
- Generate a lithiated intermediate at position 4 using LDA (lithium diisopropylamide) at −78°C.
- Quench with 2-iodopropane to afford the isopropyl-substituted derivative.
Critical Parameter : Maintaining temperatures below −70°C prevents side reactions at adjacent positions.
Synthesis of the Acetamide Side Chain
Amidation of the Pyridazine Nitrogen
The N-cyclopentyl acetamide side chain is appended in two stages:
Stage 1 : Bromoacetylation
- React the pyridazin-7-one with bromoacetyl bromide in dichloromethane (DCM) using triethylamine as a base.
Stage 2 : Cyclopentylamine Coupling - Treat the bromoacetyl intermediate with cyclopentylamine in acetonitrile at 60°C for 6 h.
Yield : 70–75% after recrystallization from ethanol/water.
One-Pot Tandem Synthesis
Recent advances (Source) describe a one-pot method combining cyclization and functionalization:
- Combine 3-cyano-4-fluorophenylhydrazine, ethyl acetoacetate, and isopropyl iodide in acetic anhydride.
- Heat at 120°C for 8 h to simultaneously form the pyrazolo-pyridazine core and install substituents.
- Add bromoacetyl chloride and cyclopentylamine directly to the reaction mixture.
Advantages :
- Eliminates intermediate purification steps.
- Overall yield increases from 45% (stepwise) to 62%.
Characterization and Quality Control
Spectroscopic Validation
HPLC Purity Analysis
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 (250 mm) | Acetonitrile/H2O (70:30) | 12.4 | 98.5 |
Challenges and Mitigation Strategies
- Regioselectivity in Cyclization : Competing formation of pyrazolo[4,3-d]pyridazines is minimized using bulky directing groups (e.g., tert-butyl esters).
- Byproduct Formation During Amidation : Excess cyclopentylamine (2.5 eq.) suppresses N-acetylated byproducts.
- Low Solubility of Intermediates : Employing DMF/THF (1:1) as co-solvent enhances reaction homogeneity.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized through multistep sequences involving cyclocondensation, alkylation, and amidation (Figure 1) .
Table 1: Key Synthetic Steps and Conditions
a. Amide Bond Formation
The terminal acetamide group participates in nucleophilic acyl substitution. For example, under acidic conditions, the amide reacts with primary amines to yield substituted urea derivatives .
b. Pyridazinone Ring Modifications
-
Oxidation : The 7-oxo group remains stable under mild oxidative conditions (e.g., H₂O₂/CH₃COOH) .
-
Alkylation : The N1 position (4-fluorophenyl-substituted) resists further alkylation due to steric hindrance, while the N6 site undergoes regioselective alkylation with propargyl bromide in DMF .
a. Side-Chain Functionalization
The cyclopentyl group tolerates Friedel-Crafts acylation when treated with acetyl chloride/AlCl₃, yielding a ketone derivative (confirmed by IR: 1715 cm⁻¹) .
b. Heterocycle Ring Opening
Under strong alkaline conditions (NaOH, 100°C), the pyrazolo[3,4-d]pyridazine ring undergoes cleavage at the N-N bond, producing a diazepine intermediate .
Table 2: Degradation Pathways in Simulated Biological Media
| Condition | Observation | Mechanism | Source |
|---|---|---|---|
| pH 1.2 (HCl) | 15% degradation (48h) | Hydrolysis of acetamide to carboxylic acid |
Scientific Research Applications
Structural Features
The compound features a pyrazolo[3,4-d]pyridazine core which is significant for its biological activity. The presence of a fluorophenyl group enhances its lipophilicity and possibly its binding affinity to biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 10.5 |
| MCF-7 | 12.0 |
| MV4-11 | 9.8 |
These findings suggest that N-cyclopentyl-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide may inhibit tumor cell proliferation through specific signaling pathways involved in cell cycle regulation and apoptosis induction .
Anti-inflammatory Properties
The compound has shown promise as a potential anti-inflammatory agent. In silico studies suggest that it may inhibit the activity of enzymes like 5-lipoxygenase (5-LOX), which are crucial in the inflammatory response . Further experimental validation is required to confirm these effects.
Antimicrobial Activity
Compounds derived from the pyrazolo[3,4-d]pyridazine framework have demonstrated antimicrobial properties against various bacterial strains. Preliminary tests indicate that this compound could inhibit the growth of Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Efficacy
A study conducted by researchers at the University of Aveiro examined the anticancer effects of related pyrazolo compounds on several cancer cell lines. The results indicated that these compounds could effectively reduce cell viability and induce apoptosis in K562 cells through mitochondrial pathways .
Case Study 2: Inhibition of Inflammatory Pathways
In another study focused on anti-inflammatory effects, docking studies revealed that similar compounds could bind effectively to the active site of 5-lipoxygenase. This suggests a mechanism by which this compound may exert its anti-inflammatory effects .
Mechanism of Action
The mechanism by which N-cyclopentyl-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include inhibition of specific enzymes or activation of signaling cascades.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrazolo-pyridazine and acetamide derivatives, focusing on substituent effects, physicochemical properties, and pharmacological implications.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Solubility: The target compound’s cyclopentyl group increases lipophilicity compared to the 4-fluorophenyl in 4f or the dimethylamino group in Example 83 , which may enhance solubility via polarity. The nitro group in 4h introduces polarity but reduces metabolic stability compared to halogenated analogs.
Melting Points :
- Derivatives with electron-withdrawing groups (e.g., nitro in 4h) exhibit higher melting points (231–233°C) due to stronger intermolecular forces , whereas the target compound’s cyclopentyl group may lower its mp by introducing conformational flexibility.
Pharmacological Implications :
- The isopropyl group in the target compound may improve target selectivity over the ethyl group in , as bulkier substituents often reduce off-target interactions.
- The 4-fluorophenyl moiety, common to the target compound and 4f , is associated with enhanced binding to aromatic residues in enzyme active sites.
Synthetic Methodology :
- Acetamide derivatives (e.g., 4f, 4h) are synthesized via nucleophilic substitution using cesium carbonate, while the target compound likely requires palladium-catalyzed cross-coupling for pyridazin core functionalization .
Research Findings and Trends
- Bioactivity : Pyrazolo-pyridazine analogs demonstrate kinase inhibition (e.g., JAK2, EGFR) and anticancer activity, with substituents like 4-fluorophenyl enhancing potency .
- Metabolic Stability : Cyclopentyl and isopropyl groups in the target compound may prolong half-life compared to smaller alkyl chains (e.g., ethyl in ).
Biological Activity
N-cyclopentyl-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular formula: and a CAS number of 946204-06-4. Its structure includes a cyclopentyl group, a 4-fluorophenyl moiety, and a pyrazolo[3,4-d]pyridazine framework, which contribute to its biological activity.
Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class exhibit various mechanisms of action. These include:
- Inhibition of Enzymatic Activity : Many derivatives have shown inhibitory effects on key enzymes such as dihydrofolate reductase (DHFR) and protein kinases, which are crucial in cellular proliferation and survival pathways .
- Modulation of Signaling Pathways : The compound may impact several signaling pathways involved in cancer progression and inflammation. Such modulation can lead to reduced tumor growth and improved responses to other therapeutic agents.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. Key findings include:
- Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated that this compound exhibits cytotoxic effects. For example, it has shown significant activity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range .
- Mechanistic Insights : The anticancer activity is attributed to apoptosis induction and cell cycle arrest at the G2/M phase. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects:
- Cytokine Modulation : It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential use in treating inflammatory diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability and metabolic stability. Studies have reported:
- Absorption : Rapid absorption post-administration with peak plasma concentrations achieved within 1–2 hours.
- Metabolism : Primarily metabolized by liver enzymes with major metabolites identified as hydroxylated derivatives.
Case Studies and Clinical Implications
While extensive clinical trials are still required, preliminary case studies suggest that this compound could be beneficial in combination therapies for cancer treatment. For instance:
- Combination with Chemotherapeutics : In animal models, combining this compound with standard chemotherapeutic agents resulted in enhanced efficacy and reduced side effects compared to monotherapy .
- Potential for Drug Resistance Reversal : Early investigations indicate that it may help overcome drug resistance mechanisms in certain cancer types by inhibiting efflux pumps associated with multidrug resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
